molecular formula C6H9F2NO B2930793 N-(4,4-difluorocyclohexylidene)hydroxylamine CAS No. 2021983-28-6

N-(4,4-difluorocyclohexylidene)hydroxylamine

Cat. No.: B2930793
CAS No.: 2021983-28-6
M. Wt: 149.141
InChI Key: ZEBPIJGFFDUPSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,4-difluorocyclohexylidene)hydroxylamine is a chemical compound with the molecular formula C6H9F2NO It is characterized by the presence of a cyclohexylidene ring substituted with two fluorine atoms and a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexylidene)hydroxylamine typically involves the reaction of 4,4-difluorocyclohexanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 0-25°C. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and advanced purification systems ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexylidene)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-(4,4-difluorocyclohexylidene)nitrosoamine.

    Reduction: Reduction reactions can convert the compound into N-(4,4-difluorocyclohexylidene)amine.

    Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: N-(4,4-difluorocyclohexylidene)nitrosoamine.

    Reduction: N-(4,4-difluorocyclohexylidene)amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4,4-difluorocyclohexylidene)hydroxylamine has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexylidene)hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorocyclohexylidene)hydroxylamine
  • N-(4,4-dichlorocyclohexylidene)hydroxylamine
  • N-(4,4-dibromocyclohexylidene)hydroxylamine

Uniqueness

N-(4,4-difluorocyclohexylidene)hydroxylamine is unique due to the presence of two fluorine atoms on the cyclohexylidene ring, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research applications.

Properties

IUPAC Name

N-(4,4-difluorocyclohexylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO/c7-6(8)3-1-5(9-10)2-4-6/h10H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBPIJGFFDUPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=NO)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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